3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one
Overview
Description
3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It is a bicyclic structure that includes a benzene ring fused with an oxazole ring. This compound is known for its applications in various fields of scientific research, particularly in chemistry and biology .
Scientific Research Applications
3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:
Mechanism of Action
- DMBO is a small organic molecule with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol .
- While specific primary targets for DMBO are not widely documented, it is known to act as a strong electron donor . This property makes it useful for n-type doping in various applications .
- Additionally, DMBO can serve as a reagent for the reductive transformation of organic compounds .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antifungal activity similar to the standard drug voriconazole against Aspergillus niger . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby influencing their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its antifungal properties suggest that it can disrupt the normal cellular processes of fungal cells, leading to their inhibition or death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. These interactions can lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, with a predicted melting point of 80.58°C and a boiling point of approximately 276.1°C at 760 mmHg . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, need further exploration.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in broader biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are critical for its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions . One common method includes the use of 2-aminophenol and acetone in the presence of an acid catalyst to form the desired benzoxazole derivative . The reaction conditions often require heating and can be carried out in various solvents such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of metal catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
- 1,3-Dimethyl-2-oxido-2,3-dihydro-1H-benzimidazole-5-carbaldehyde
- 5-[(2-Fluorophenyl)methylamino]-2,3-dihydro-1H-1,3-benzoxazol-2-one
Uniqueness
3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
3,5-dimethyl-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-3-4-8-7(5-6)10(2)9(11)12-8/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGPFNICWVLWSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519272 | |
Record name | 3,5-Dimethyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88882-28-4 | |
Record name | 3,5-Dimethyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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